Superior Binding Affinity of RX-37-Derived Warhead Compared to JQ1 for BRD4 Bromodomains
PROTAC BET-binding moiety 1 is an RX-37-based ligand. RX-37, the parent warhead, demonstrates a substantially higher binding affinity for BET bromodomains compared to the widely used ligand (+)-JQ1. RX-37 binds to BRD2, BRD3, and BRD4 with Ki values in the low nanomolar range (3.2–24.7 nM) [1]. In contrast, (+)-JQ1 exhibits a significantly weaker affinity for the same targets, with reported IC50 values of 33-77 nM for BRD4(1/2) in cell-free assays . This difference in target engagement at the warhead level can translate into more potent and efficient target degradation when the moiety is incorporated into a PROTAC.
| Evidence Dimension | BET Bromodomain Binding Affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 3.2–24.7 nM (for BRD2, BRD3, BRD4) |
| Comparator Or Baseline | (+)-JQ1: IC50 = 33-77 nM (for BRD4 BD1/BD2) |
| Quantified Difference | Approximately 1.3- to 24-fold higher potency for the RX-37-derived warhead, depending on the specific bromodomain and assay format. |
| Conditions | Cell-free biochemical assays measuring inhibition of BET bromodomain binding. |
Why This Matters
For scientific selection, the higher intrinsic binding affinity of the RX-37-derived warhead provides a stronger foundation for designing potent PROTACs, potentially leading to lower required concentrations and more efficient target degradation.
- [1] Ran, X., Zhao, Y., Liu, L., Bai, L., Yang, C. Y., Zhou, B., ... & Wang, S. (2015). Structure-Based Design of γ-Carboline Analogues as Potent and Specific BET Bromodomain Inhibitors. Journal of Medicinal Chemistry, 58(12), 4927-4939. View Source
